molecular formula C12H12N2O3 B1427642 Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate CAS No. 1183354-11-1

Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate

Cat. No. B1427642
M. Wt: 232.23 g/mol
InChI Key: QTNAUIKTPPBIBC-UHFFFAOYSA-N
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Description

  • Purity : 95%

Scientific Research Applications

Metabolism and Mechanism of Action

8-Aminoquinoline compounds, including derivatives similar to "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," have been extensively studied for their antimalarial properties and metabolic processes. Strother et al. (1981) explored the metabolism of 8-aminoquinoline antimalarial agents, finding that they produce metabolites toxic to erythrocytes in certain individuals, especially those deficient in glucose-6-phosphate dehydrogenase. This study emphasizes the complex metabolic pathways and the potential toxicities of these compounds, without delving into drug use or dosages specifically (Strother et al., 1981).

Hemolytic Effects and Genetic Factors

The hemolytic effects of 8-aminoquinoline compounds, including potential derivatives of "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," on red blood cells have been a significant area of research. Beutler (1959) reviewed these effects, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency, shedding light on the genetic factors influencing the safety profile of these compounds (Beutler, 1959).

Antiprotozoal Drug Development

Tekwani and Walker (2006) discussed the potential of 8-aminoquinoline analogs, including those related to "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," for developing antiprotozoal drugs. They highlighted efforts to create analogs with reduced toxicity and broader efficacy, aiming to improve treatment options for protozoal infections (Tekwani & Walker, 2006).

Therapeutic Index Improvement

Myint et al. (2011) reviewed strategies for improving the therapeutic index of 8-aminoquinolines by manipulating pharmacokinetic and metabolic factors. This approach could potentially dissociate the efficacy of these compounds from their toxicity, providing a more favorable therapeutic profile (Myint et al., 2011).

Safety And Hazards

  • Safety Data Sheet : Refer to the MSDS for detailed safety information .

properties

IUPAC Name

methyl 2-(5-aminoquinolin-8-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-11(15)7-17-10-5-4-9(13)8-3-2-6-14-12(8)10/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNAUIKTPPBIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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